molecular formula C24H27N7O3 B2919485 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1170177-02-2

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2919485
CAS No.: 1170177-02-2
M. Wt: 461.526
InChI Key: BWWMGKOLPULGFQ-UHFFFAOYSA-N
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Description

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H27N7O3 and its molecular weight is 461.526. The purity is usually 95%.
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Biological Activity

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide, with CAS number 1170177-02-2 and molecular formula C24H27N7O3C_{24}H_{27}N_{7}O_{3}, is a complex organic compound that incorporates multiple functional groups, including pyrazole and oxadiazole moieties. These structural features suggest potential biological activities, particularly in antibacterial and antifungal domains.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Molecular Weight : 461.5 g/mol
  • Functional Groups :
    • Pyrazole ring
    • Oxadiazole ring
    • Acetamide linkage
    • Methoxybenzyl substituent

This diverse structure may confer distinct biological activities compared to simpler analogs.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its potential in various biological assays.

Antibacterial Activity

Studies on similar compounds have shown significant antibacterial activity against various strains of bacteria. For instance, compounds with oxadiazole structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Organism
Control (Ciprofloxacin)2E. coli
Oxadiazole derivative3.12 - 12.5S. aureus

Antifungal Activity

The antifungal potential of related oxadiazole compounds has also been explored. For example, a study reported that certain derivatives exhibited up to 86.1% inhibitory activity against Sclerotinia sclerotiorum, outperforming standard treatments like quinoxyfen .

CompoundInhibition Rate (%)Target Fungus
Compound 13p86.1Sclerotinia sclerotiorum
Quinoxyfen77.8Sclerotinia sclerotiorum

Case Studies and Research Findings

  • Antimicrobial Screening : A recent study assessed the antimicrobial efficacy of several oxadiazole derivatives, including the compound . Results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The mechanism by which oxadiazoles exert their antimicrobial effects is hypothesized to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
  • Cytotoxicity Studies : In vitro cytotoxicity assays have shown that certain derivatives maintain a favorable therapeutic index, indicating potential for development as therapeutic agents without significant toxicity to human cells .

Properties

IUPAC Name

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3/c1-4-26-23-20(24-28-22(30-34-24)18-11-6-5-8-15(18)2)21(25)31(29-23)14-19(32)27-13-16-9-7-10-17(12-16)33-3/h5-12H,4,13-14,25H2,1-3H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWMGKOLPULGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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